

# synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

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## Compound of Interest

**Compound Name:** 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

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An In-depth Technical Guide to the Synthesis of **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine**

For Researchers, Scientists, and Drug Development Professionals

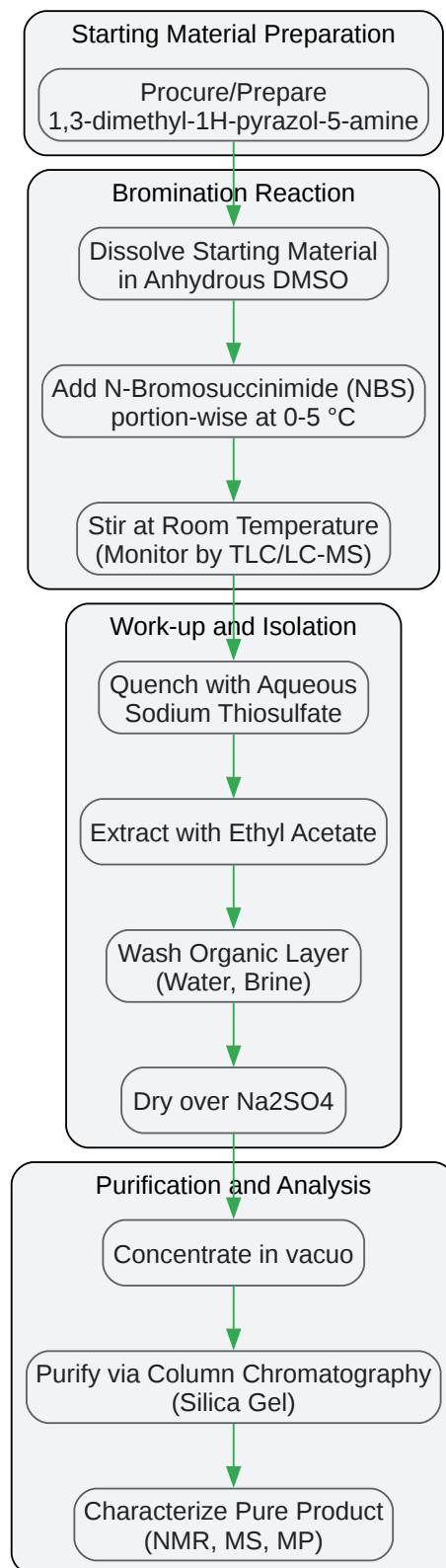
This technical guide provides a comprehensive overview of the synthesis of **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine**, a key heterocyclic building block. This versatile intermediate is of significant interest in medicinal and agricultural chemistry due to the synthetic handles it possesses—a reactive bromine atom and a nucleophilic amine—which allow for extensive derivatization. Its pyrazole core is a common scaffold in molecules with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[\[1\]](#)[\[2\]](#)

This document details a reliable synthetic protocol, presents key quantitative data, and illustrates the logical workflow for its preparation.

## Synthetic Pathway Overview

The synthesis of **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine** is achieved through the direct electrophilic bromination of the commercially available starting material, 1,3-dimethyl-1H-pyrazol-5-amine. The pyrazole ring is electron-rich, and the presence of two activating groups (the 5-amino and 3-methyl groups) strongly directs the electrophilic substitution to the C4 position. A common and effective method for such halogenations is the use of N-halosuccinimides.[\[3\]](#) Specifically, N-Bromosuccinimide (NBS) serves as a mild and regioselective brominating agent for this transformation.

The general workflow for this synthesis is outlined below.



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Caption: Experimental workflow for the synthesis of **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine**.

## Experimental Protocol

This protocol is based on established methods for the regioselective halogenation of aminopyrazoles.<sup>[3]</sup>

Materials:

- 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq)
- N-Bromosuccinimide (NBS) (1.05 eq)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Ethyl Acetate (EtOAc)
- Saturated Aqueous Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Saturated Aqueous Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (Saturated Aqueous NaCl solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica Gel (for column chromatography)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq).
- Dissolve the starting material in anhydrous DMSO (approx. 5-10 mL per gram of starting material).
- Cool the resulting solution to 0-5 °C using an ice bath.

- Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, ensuring the internal temperature does not rise significantly.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMSO).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and finally with brine (1x).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine**.

## Quantitative Data

The following table summarizes the expected quantitative data for the synthesis.

Parameter	Data
Starting Material	1,3-dimethyl-1H-pyrazol-5-amine
Molecular Formula	C <sub>5</sub> H <sub>9</sub> N <sub>3</sub>
Molecular Weight	111.15 g/mol
Product	4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine
Molecular Formula	C <sub>5</sub> H <sub>8</sub> BrN <sub>3</sub>
Molecular Weight	190.04 g/mol
Reaction Metrics	
Expected Yield	75-90%
Appearance	Off-white to light brown solid
Melting Point	Not reported; expected >100 °C
Spectroscopic Data	(Predicted)
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ	~ 3.65 (s, 3H, N-CH <sub>3</sub> ), ~ 2.15 (s, 3H, C-CH <sub>3</sub> ), ~ 3.5-4.5 (br s, 2H, NH <sub>2</sub> )
<sup>13</sup> C NMR (101 MHz, CDCl <sub>3</sub> ) δ	~ 148.5, 142.0, 108.0, 85.0, 35.5, 12.0
Mass Spec (ESI+)	m/z: 190.0, 192.0 [M+H] <sup>+</sup> (Isotopic pattern for Br)

Note: Spectroscopic data are predicted based on the analysis of structurally similar compounds and general chemical shift principles. Actual values must be confirmed experimentally.

## Synthetic Reaction Diagram

The chemical transformation is illustrated below.

Caption: Regioselective bromination of 1,3-dimethyl-1H-pyrazol-5-amine.

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